beta-Ala-Lys-N(epsilon)-AMCA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Ala-Lys(AMCA) involves the conjugation of beta-alanyl-L-lysine with 7-amino-4-methylcoumarin-3-acetic acid. The process typically includes the following steps :
Protection of Amino Groups: The amino groups of beta-alanyl-L-lysine are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected beta-alanyl-L-lysine is then coupled with 7-amino-4-methylcoumarin-3-acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The protecting groups are removed to yield the final product, A-Ala-Lys(AMCA).
Industrial Production Methods
Industrial production of A-Ala-Lys(AMCA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
A-Ala-Lys(AMCA) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and carboxyl groups in A-Ala-Lys(AMCA) can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
A-Ala-Lys(AMCA) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cellular imaging and tracking of biomolecules due to its fluorescent properties
Medicine: Utilized in drug delivery research to study the transport and uptake of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of A-Ala-Lys(AMCA) involves its ability to emit fluorescence upon excitation. The compound is taken up by cells through oligopeptide transporters such as PEPT1 and PEPT2. Once inside the cell, it can be used to track and study various biological processes . The fluorescence emitted by A-Ala-Lys(AMCA) allows researchers to visualize and quantify cellular uptake and transport activities .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to A-Ala-Lys(AMCA) include:
Carnosine: A dipeptide composed of beta-alanine and histidine.
Aspartame: An artificial sweetener composed of aspartic acid and phenylalanine.
N-acetyl-aspartate: A derivative of aspartic acid.
N-acetyl-lysine: A derivative of lysine.
Uniqueness
A-Ala-Lys(AMCA) is unique due to its fluorescent properties, which make it an excellent tool for studying oligopeptide transport and cellular uptake. Unlike other similar compounds, A-Ala-Lys(AMCA) can be easily tracked and quantified using fluorescence spectroscopy .
Properties
Molecular Formula |
C21H28N4O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C21H28N4O6/c1-12-14-6-5-13(23)10-17(14)31-21(30)15(12)11-19(27)24-9-3-2-4-16(20(28)29)25-18(26)7-8-22/h5-6,10,16H,2-4,7-9,11,22-23H2,1H3,(H,24,27)(H,25,26)(H,28,29)/t16-/m0/s1 |
InChI Key |
BXZFTTVQAOLWHY-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
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